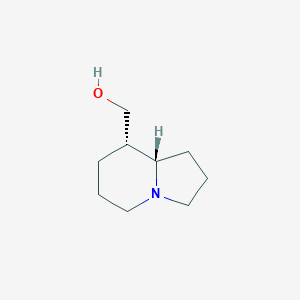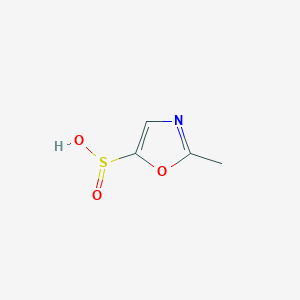
BDPTRalkyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing alkynes is by double elimination from a dihaloalkane . This process involves the use of strong bases such as sodium amide in liquid ammonia, which facilitates the elimination of halides and the formation of the alkyne group .
Industrial Production Methods
In industrial settings, the production of BDPTRalkyne may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
BDPTRalkyne undergoes various types of chemical reactions, including:
Addition Reactions: Breaking the C-C π bond and forming new single bonds to carbon.
Deprotonation: Leading to the formation of acetylide anions, which are excellent nucleophiles.
Oxidative Cleavage: Using reagents like ozone or potassium permanganate to form carboxylic acids.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Using copper catalysts to facilitate the reaction between this compound and azides.
Strong Bases: Such as sodium amide in liquid ammonia for deprotonation reactions.
Major Products
Alkenes: Formed from addition reactions.
Acetylide Anions: Formed from deprotonation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
Applications De Recherche Scientifique
BDPTRalkyne has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of BDPTRalkyne involves its ability to undergo copper-catalyzed Click Chemistry reactions with azides. This reaction forms stable triazole linkages, which are useful in various applications such as bio-labeling and material science . The molecular targets and pathways involved include the interaction with azide groups and the formation of triazole rings.
Comparaison Avec Des Composés Similaires
BDPTRalkyne can be compared with other similar compounds such as:
BDP Dyes: Other members of the BDP dye family that do not have the alkyne group.
Alkyne-Containing Compounds: Such as propyne and butyne, which also contain the alkyne functional group but lack the dye properties of this compound.
Uniqueness
This compound is unique due to its combination of the BDP dye properties and the alkyne functional group, allowing it to participate in Click Chemistry reactions while being read at longer wavelengths .
List of Similar Compounds
- BDP FL alkyne
- BDP 630/650 alkyne
- BDP 505/515 alkyne
These compounds share similar structural features but differ in their specific applications and properties.
Propriétés
Formule moléculaire |
C24H19BF2N3O2S- |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C24H19BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15,21H,13,16H2,(H,28,31)/q-1 |
Clé InChI |
MDWSETAGAHFKIJ-UHFFFAOYSA-N |
SMILES canonique |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
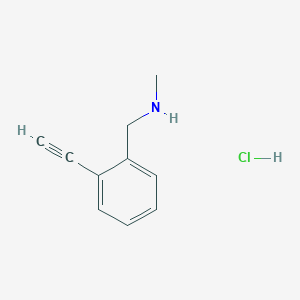
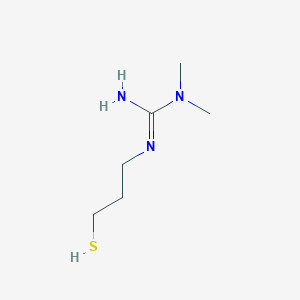
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
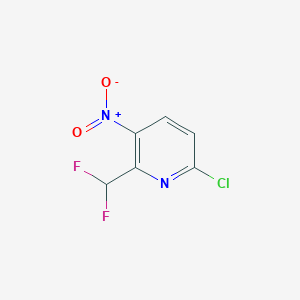

![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
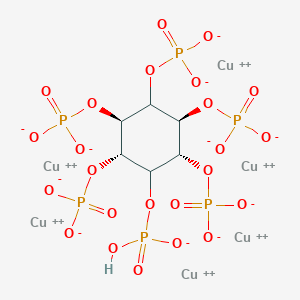

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
